
2-(4-Bromophenyl)hex-5-en-1-ol
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Overview
Description
2-(4-Bromophenyl)hex-5-en-1-ol is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)hex-5-en-1-ol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, such as Friedel-Crafts alkylation or nucleophilic substitution, followed by functional group transformations. Key parameters include:
- Temperature control : Maintaining 0–5°C during bromophenyl group introduction to minimize side reactions like over-halogenation .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in SN2 reactions, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalyst optimization : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution efficiency .
- Validation : Monitor reaction progress via TLC and isolate intermediates using column chromatography with gradient elution (hexane:ethyl acetate) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- ¹H NMR analysis :
- The hex-5-en-1-ol chain shows characteristic vinyl proton signals at δ 5.2–5.8 ppm (multiplet, J = 10–12 Hz) and hydroxyl proton broadening at δ 1.5–2.0 ppm .
- 4-Bromophenyl protons resonate as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz) due to para-substitution .
Advanced Research Questions
Q. What challenges arise in crystallographic characterization of this compound, and how can SHELX software address them?
- Crystallization issues : The compound’s flexible hexenol chain and bromine atom often lead to poor crystal quality. Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C improves crystal packing .
- SHELX refinement :
- Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model disorder in the aliphatic chain.
- Hydrogen-bonding networks (e.g., O–H···Br interactions) are refined using restraints based on Etter’s graph-set analysis .
Q. How do hydrogen-bonding patterns influence the stability and reactivity of this compound in solid-state studies?
- Graph-set analysis : The hydroxyl group forms D(2,2) motifs with adjacent bromine atoms, stabilizing the crystal lattice .
- Thermogravimetric analysis (TGA) : Hydrogen-bond strength correlates with decomposition onset temperatures (observed range: 180–200°C) .
Q. What contradictions exist in reported biological activities of bromophenyl derivatives, and how can they be resolved experimentally?
- Data discrepancies : Some studies report antimicrobial activity (MIC = 8 µg/mL) for analogues, while others show inactivity due to poor membrane permeability .
- Resolution strategies :
- Conduct structure-activity relationship (SAR) studies by modifying the hexenol chain length or bromine position.
- Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with bioactivity .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for this compound
Step | Reaction Type | Conditions | Yield (%) | Ref. |
---|---|---|---|---|
1 | Bromination | AlCl₃, Br₂, 0°C, 2 h | 75–80 | |
2 | Alkylation | K₂CO₃, THF, reflux, 6 h | 65 | |
3 | Reduction | NaBH₄, MeOH, 25°C, 1 h | 90 |
Table 2. Comparative NMR Data for Bromophenyl Derivatives
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-2-3-4-11(9-14)10-5-7-12(13)8-6-10/h2,5-8,11,14H,1,3-4,9H2 |
InChI Key |
GKXAUVBZLUYTHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(CO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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